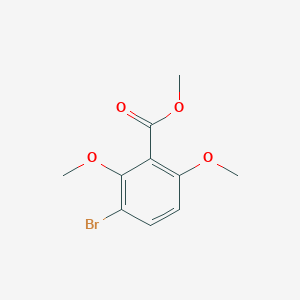

Methyl 3-bromo-2,6-dimethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-13-7-5-4-6(11)9(14-2)8(7)10(12)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVSXIFYVRNTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Bromo 2,6 Dimethoxybenzoate

Strategic Direct Functionalization Approaches

Direct functionalization methods provide the most straightforward pathways to Methyl 3-bromo-2,6-dimethoxybenzoate, typically involving a two-step process: the selective bromination of a precursor followed by esterification.

The critical step in this synthetic sequence is the regioselective introduction of a bromine atom at the C-3 position of the 2,6-dimethoxybenzoate scaffold. The electron-donating nature of the two methoxy (B1213986) groups strongly activates the aromatic ring, necessitating carefully controlled conditions to prevent over-bromination and ensure the desired positional selectivity. wku.edu

A common precursor for this reaction is 2,6-dimethoxybenzoic acid. The synthesis involves dissolving this starting material in a suitable solvent system and then introducing a brominating agent. One documented method involves using a solution of bromine in trichloromethane, which is added dropwise to a solution of 2,6-dimethoxybenzoic acid in dioxane. google.com The reaction is typically stirred for a couple of hours to ensure complete conversion. google.com The methoxy groups at positions 2 and 6 direct the electrophilic bromine atom to the C-3 position, which is sterically less hindered than the C-5 position and electronically activated. After the reaction, the solvent is reclaimed, and the solid product, 3-bromo-2,6-dimethoxybenzoic acid, is isolated. google.com Recrystallization from a solvent like ethanol (B145695) can be used for further purification. google.com

Alternative brominating agents such as N-Bromosuccinimide (NBS) can also be employed, often in the presence of a radical initiator or under photochemical conditions for benzylic brominations, though for aromatic ring bromination, electrophilic conditions are standard. orientjchem.orgresearchgate.net The choice of solvent and reaction temperature is crucial for controlling the regioselectivity and minimizing the formation of undesired isomers. wku.edu

| Reactant | Brominating Agent | Solvent System | Reaction Time | Product | Yield | Reference |

| 2,6-Dimethoxybenzoic Acid | Bromine | Dioxane / Trichloromethane | 2.0 hours | 3-Bromo-2,6-dimethoxybenzoic acid | High Purity | google.com |

Once 3-bromo-2,6-dimethoxybenzoic acid is synthesized, the next step is the conversion of the carboxylic acid group into a methyl ester. This transformation is a standard esterification reaction.

A widely used method is the Fischer esterification, which involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as concentrated sulfuric acid. chemicalbook.com The reaction is an equilibrium process, and using a large excess of methanol helps to drive the reaction towards the formation of the methyl ester. The reaction is monitored until completion, after which the excess methanol is removed under reduced pressure. The resulting residue is then worked up, typically by dissolving it in an organic solvent and washing with a basic solution, like saturated sodium bicarbonate, to remove any unreacted acid. chemicalbook.com

Another approach involves converting the carboxylic acid to a more reactive acyl chloride intermediate using reagents like oxalyl chloride or thionyl chloride in a solvent such as dichloromethane. This intermediate is then reacted with methanol to form the final ester product, this compound. This method is often faster and can be performed at lower temperatures.

| Reactant | Reagents | Solvent | Key Conditions | Product | Reference |

| 3-Bromobenzoic Acid (analogous) | Methanol, Sulfuric Acid (cat.) | Methanol | Reflux | Methyl 3-bromobenzoate | chemicalbook.com |

| 3-Bromo-4-methylbenzoic Acid (analogous) | 1. Oxalyl Chloride, DMF (cat.) 2. Methanol | Dichloromethane, then Methanol | Ambient Temperature | Methyl 3-bromo-4-methylbenzoate |

Multi-Component and Catalytic Coupling Strategies

Beyond direct synthesis, this compound serves as a valuable substrate in catalytic reactions that allow for the construction of more complex molecular architectures.

The bromine atom on the aromatic ring of this compound makes it an ideal electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. buse.ac.zw These reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling is one of the most versatile methods, reacting the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com This reaction allows for the formation of biaryl compounds or the introduction of alkyl groups. The choice of ligand for the palladium catalyst, the base, and the solvent system are all critical for achieving high yields and preventing side reactions. mdpi.comacs.org For instance, a combination of a palladium catalyst and a suitable phosphine (B1218219) ligand can effectively couple secondary alkylboron nucleophiles with aryl halides. acs.org

Other notable cross-coupling reactions include the Stille coupling (using organotin reagents), the Negishi coupling (using organozinc reagents), and the Sonogashira coupling for introducing alkyne moieties. buse.ac.zwnih.gov The development of multimetallic catalytic systems, such as those combining nickel and palladium, has further expanded the scope of these reactions, enabling the cross-coupling of aryl bromides with other electrophiles like aryl triflates. nih.gov

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Base (Typical) | Product Type | Reference |

| Suzuki-Miyaura | Aryl Bromide + Organoboron Reagent | Palladium complex (e.g., PdCl₂(dppf)) | Carbonate or Phosphate base (e.g., K₃PO₄) | Biaryl or Alkylated Arene | mdpi.com |

| Multi-metallic Cross-Ullman | Aryl Bromide + Aryl Triflate | Nickel and Palladium catalysts | Potassium Fluoride (KF) | Biaryl | nih.gov |

The structure of this compound allows for a range of functional group interconversions and further modifications to the aromatic ring. The existing substituents direct subsequent reactions to specific positions. For example, further electrophilic aromatic substitution, such as nitration, can be introduced onto the ring. In a related compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, nitration using nitric acid in acetic acid successfully introduced a nitro group onto the aromatic ring. mdpi.com This demonstrates that the activated ring system can undergo further functionalization under controlled conditions.

The methoxy groups themselves can potentially be cleaved to reveal hydroxyl groups, which can then be used for other transformations. Similarly, the ester functional group can be hydrolyzed back to a carboxylic acid or reduced to an alcohol, providing additional synthetic handles for building more complex molecules. These interconversions allow chemists to use this compound as a versatile building block, modifying it as needed for a specific synthetic target. mdpi.com

Methodological Advancements and Process Optimization in Synthesis

The industrial-scale production of fine chemicals like this compound requires robust and optimized synthetic processes. Key considerations include maximizing yield, ensuring high purity, minimizing waste, and ensuring the safety and scalability of the reaction. researchgate.net

Process optimization often focuses on reaction conditions. For instance, in the bromination step, vigilant temperature control is critical to prevent exothermic runaway reactions and the formation of impurities. researchgate.net In a pilot plant setting, controlling the heat from exothermic reagent additions may require specialized cooling systems, such as liquid nitrogen injection, to maintain the desired low temperatures. researchgate.net

The choice of reagents and solvents is also a major area for optimization. Greener approaches might involve replacing hazardous solvents like trichloromethane with more environmentally benign alternatives. wku.edu Optimizing the work-up and purification procedures, such as developing an efficient crystallization method, is crucial for obtaining the final product in high yield and purity on a large scale. researchgate.net Batch-to-batch optimization strategies can be employed, where data from one batch is used to refine the operating parameters for subsequent batches, leading to a more efficient and consistent manufacturing process.

Yield Enhancement and Purity Control in Synthetic Pathways

The predominant synthetic route to this compound involves the electrophilic bromination of its precursor, 2,6-dimethoxybenzoic acid, followed by esterification. google.com Achieving high yields and purity in this process requires careful control over reaction conditions and purification methods.

Key research findings indicate that the direct bromination of 2,6-dimethoxybenzoic acid is a highly effective step. One established method involves reacting 2,6-dimethoxybenzoic acid with bromine in a mixed solvent system. google.com The choice of solvent and the control of stoichiometry are paramount for maximizing the yield of the desired product, 3-bromo-2,6-dimethoxybenzoic acid, while minimizing the formation of poly-brominated or other isomeric impurities.

A common procedure involves dissolving 2,6-dimethoxybenzoic acid in dioxane, followed by the dropwise addition of a solution of bromine in trichloromethane. google.com The reaction is typically stirred for a set period to ensure complete conversion. After the reaction, the solvent is recovered, causing the crude product to precipitate. google.com

| Parameter | Condition 1 | Condition 2 | General Range |

|---|---|---|---|

| Starting Material (2,6-dimethoxybenzoic acid) | 72.5 g | 72.8 g | 72.5-73.0 g |

| Solvent 1 (Dioxane) | 550 ml | 600 ml | 550-650 ml |

| Bromine | 15 ml | 20 ml | 15-25 ml |

| Solvent 2 (Trichloromethane) | 90 ml | 100 ml | 90-110 ml |

| Reaction Time | 2.0 h | 2.0 h | 2.0 h |

| Purification Method | Recrystallization from Ethyl Alcohol | ||

| Outcome | High-purity 3-bromo-2,6-dimethoxybenzoic acid |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Bromo 2,6 Dimethoxybenzoate

Nucleophilic Substitution Reactions at the Bromine Center

Direct nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon is generally challenging for aryl halides unless the ring is sufficiently activated by strong electron-withdrawing groups in the ortho and/or para positions. Given the presence of electron-donating methoxy (B1213986) groups in Methyl 3-bromo-2,6-dimethoxybenzoate, SNAr reactions are anticipated to be unfavorable under standard conditions. The high electron density of the aromatic ring would repel incoming nucleophiles, making the displacement of the bromide ion difficult. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, could be possible under harsh conditions (e.g., strong base and high temperature), but specific studies on this substrate have not been found in the public domain.

Aromatic Ring Functionalizations and Transformations

The bromine atom on the aromatic ring is a prime site for the introduction of new functional groups via transition-metal-catalyzed cross-coupling reactions.

Reactions Involving Aromatic Coupling Partners

It is highly probable that this compound can participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a biaryl compound.

Sonogashira Coupling: Coupling with a terminal alkyne under palladium-copper catalysis would yield an arylated alkyne.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst would result in the formation of a substituted alkene.

Buchwald-Hartwig Amination: This would involve the palladium-catalyzed coupling with an amine to form an N-arylated product.

While these reactions are standard for aryl bromides, the specific conditions (catalyst, ligand, base, solvent, temperature) and the resulting yields for this compound are not documented in readily accessible scientific literature. A hypothetical data table for a Suzuki-Miyaura reaction is presented below for illustrative purposes, based on general knowledge of such reactions.

Hypothetical Suzuki-Miyaura Coupling of this compound

| Coupling Partner (Boronic Acid) | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | N/A |

| 4-Methylphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | N/A |

| 3-Thienylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene | N/A |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found.

Reductive Modifications of the Ester Moiety

The methyl ester group of this compound can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and diisobutylaluminium hydride (DIBAL-H). The choice of reagent can sometimes influence the outcome, especially concerning the stability of the C-Br bond. Strong reducing agents like LiAlH4 might also lead to the reduction of the aryl bromide, a process known as hydrodebromination, depending on the reaction conditions. The selectivity of the reduction would be a key factor to investigate.

Intramolecular Cyclization Pathways and Heterocyclic Annulation

The potential for this compound to undergo intramolecular cyclization would depend on the introduction of a suitable nucleophilic group on a side chain, which itself would first need to be installed, for instance, via a cross-coupling reaction. For example, if an ortho-amino or ortho-hydroxyl group were introduced via a suitable coupling partner, subsequent intramolecular cyclization could lead to the formation of heterocyclic systems like benzoxazines or other related structures. However, no specific examples of such reaction cascades starting from this compound are available in the reviewed literature.

Mechanistic Elucidation of Key Transformations

Without concrete experimental results for the reactions of this compound, a detailed mechanistic discussion is not feasible. The mechanisms of the aforementioned cross-coupling reactions are well-established and generally involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura), and reductive elimination. The specific electronic and steric effects of the two methoxy groups and the ester group in this compound would likely influence the kinetics of these steps, but a quantitative or even qualitative analysis requires dedicated experimental and computational studies that are not currently in the public domain.

Design, Synthesis, and Evaluation of Methyl 3 Bromo 2,6 Dimethoxybenzoate Derivatives

Structural Modifications and Analog Design Principles

The design of analogs based on the Methyl 3-bromo-2,6-dimethoxybenzoate scaffold is guided by established principles of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. Key strategies involve the modification of the core structure at several key positions.

One common approach involves the derivatization of the methyl ester group. This functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to generate a library of amide or ester analogs. This strategy allows for the introduction of diverse chemical functionalities that can interact with biological targets through various non-covalent interactions such as hydrogen bonding, and ionic or hydrophobic interactions.

Another key area for modification is the bromine atom. Through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, the bromine can be replaced with a wide array of substituents, including alkyl, aryl, or heteroaryl groups. These modifications can significantly alter the steric and electronic profile of the molecule, potentially leading to improved target binding or altered pharmacological effects.

Furthermore, the methoxy (B1213986) groups, while often contributing to favorable pharmacokinetic properties, can also be targets for modification. Demethylation to the corresponding phenols opens up avenues for the introduction of new functional groups through ether or ester linkages, further expanding the chemical space of the derivatives.

The underlying principle of these modifications is to systematically probe the structure-activity relationship (SAR). By making targeted changes to the scaffold and assessing the impact on a specific biological activity, researchers can build a comprehensive understanding of the key structural features required for the desired therapeutic effect.

Exploration of Substituent Effects on Reactivity and Properties

The reactivity of the this compound core and the properties of its derivatives are heavily influenced by the nature and position of various substituents. The interplay of inductive and resonance effects of these substituents can either activate or deactivate the aromatic ring towards certain chemical transformations and can modulate physical properties such as solubility and lipophilicity.

The two methoxy groups at positions 2 and 6 are strong electron-donating groups through resonance, which activates the benzene (B151609) ring towards electrophilic aromatic substitution. However, their steric bulk can also influence the regioselectivity of such reactions. The bromine atom at position 3 is an electron-withdrawing group inductively, which deactivates the ring, but it is also a good leaving group in nucleophilic aromatic substitution and a handle for cross-coupling reactions.

The introduction of additional substituents can further tune these properties. For instance, adding an electron-withdrawing group, such as a nitro group, would further deactivate the ring, making it less susceptible to electrophilic attack. Conversely, the introduction of an electron-donating group, like an amino group, would increase the electron density of the ring, enhancing its reactivity in such reactions.

A quantitative understanding of these substituent effects can be gained through the study of quantitative structure-activity relationships (QSAR). For a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which share the 2,6-dimethoxybenzoyl moiety, the introduction of various substituents at the para-position of the 3-phenyl ring had a significant impact on their chitin (B13524) synthesis inhibitory activity. sigmaaldrich.com

| Substituent (at para-position of 3-phenyl ring) | Effect on Chitin Synthesis Inhibition |

|---|---|

| Halogens (F, Cl, Br) | Slightly enhanced activity |

| Small Alkyls (Me, Et, Pr, n-Bu) | Slightly enhanced activity |

| Electron-donating (OEt) | Favorable to activity |

| Electron-withdrawing (NO2, CF3) | Detrimental to activity |

| Bulky (t-Bu) | Drastically decreased activity |

This data clearly demonstrates that both electronic and steric factors of the substituents play a crucial role in determining the biological activity of derivatives of the 2,6-dimethoxybenzoyl scaffold. sigmaaldrich.com

Regioisomeric Impact on Chemical and Biological Activities

The specific placement of substituents on the benzene ring, known as regioisomerism, has a profound impact on the chemical reactivity and biological activity of brominated dimethoxybenzoate derivatives. Even subtle changes in the positions of the bromine and methoxy groups can lead to significant differences in molecular shape, electronic distribution, and intermolecular interactions, which in turn dictate their biological function.

For example, a comparative study of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, which are regioisomers, reveals differences in their crystal packing and intermolecular interactions. sigmaaldrich.com These differences in solid-state architecture can influence properties such as solubility and dissolution rate, which are critical for drug development.

The synthesis of different regioisomers of bromo-dimethoxybenzaldehydes, such as 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) and 5-bromo-2,3-dimethoxybenzaldehyde, highlights the directing effects of the substituents during synthesis and results in compounds with distinct physical and chemical properties. acs.org These differences are expected to translate into varied biological activities. For instance, in a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, the position of bromo and methoxy substituents significantly influenced their cytotoxic effects against various cancer cell lines. nih.gov

The following table summarizes some of the known regioisomers and their potential or observed biological relevance, underscoring the importance of precise positional chemistry in drug design.

| Compound Name | Substitution Pattern | Observed/Potential Biological Relevance |

|---|---|---|

| This compound | 2,6-dimethoxy, 3-bromo | Intermediate for anti-inflammatory and analgesic drugs chemimpex.com |

| Methyl 6-bromo-3,4-dimethoxybenzoate | 3,4-dimethoxy, 6-bromo | Topoisomerase inhibitor biosynth.com |

| Methyl 4-bromo-2-(methoxymethoxy)benzoate | 2-methoxymethoxy, 4-bromo | Precursor to compounds with potential pharmacological properties sigmaaldrich.com |

| Methyl 5-bromo-2,3-dimethoxybenzoate | 2,3-dimethoxy, 5-bromo | Analog of biologically active benzaldehydes acs.org |

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

Methyl 3-bromo-2,6-dimethoxybenzoate is a foundational component for constructing intricate molecular frameworks. chemimpex.com Its structure is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are powerful methods for creating biaryl linkages, a common motif in many complex molecules. nih.govuni-muenchen.dewhiterose.ac.uk The ability to introduce diverse aryl or heteroaryl groups at the site of the bromine atom provides a straightforward pathway to elaborate the core structure. whiterose.ac.uk This strategic functionalization is essential in fields like fragment-based drug discovery, where three-dimensional building blocks are used to construct novel molecular entities with specific biological targets. whiterose.ac.uk

Table 1: Selected Cross-Coupling Reactions This table is interactive. Click on the headers to sort.

| Reactant A | Reactant B | Catalyst System | Product Type | Application Area |

|---|---|---|---|---|

| This compound | Arylboronic Acid | Palladium(0) catalyst | Biaryl Compound | Natural Product Synthesis |

| 2,5-dibromo-3-methylthiophene | Arylboronic Acid | Palladium(0) catalyst | Arylated Thiophene | Pharmaceutical Scaffolds nih.gov |

Precursor in Natural Product Total Synthesis

The synthesis of naturally occurring compounds, often characterized by their complex and unique structures, frequently employs versatile starting materials like this compound. For instance, derivatives of this compound are utilized in the total synthesis of fluorenones, a class of natural products. uni-muenchen.de In one documented synthesis, a related bromo-benzoate was used in a Suzuki coupling reaction to form a biphenyl (B1667301) intermediate, which was a key step towards the target fluorenone structure. uni-muenchen.de Similarly, the structural motifs present in this compound are found in precursors for other natural products, such as the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, which begins with a related bromo-dimethoxy-substituted molecule. researchgate.net

Intermediacy in Pharmaceutical and Agrochemical Molecule Generation

This compound is a recognized intermediate in the development of new pharmaceutical and agrochemical agents. chemimpex.com Its utility lies in its role as a scaffold that can be systematically modified to produce molecules with desired biological activities. chemimpex.comresearchgate.net The bromo-dimethoxy-benzoate framework is a component in the synthesis of compounds targeting various biological systems. For example, related structures are precursors for potent antagonists of dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT3) receptors. researchgate.net The synthesis of the anti-cancer drug Gefitinib also involves intermediates that share a similar substituted aromatic pattern, highlighting the importance of this class of building blocks in medicinal chemistry. mdpi.com The versatility of this intermediate allows researchers to generate diverse molecules for screening and development of new therapeutic and crop protection agents. chemimpex.com

Table 2: Research Applications in Bioactive Molecule Synthesis This table is interactive. Click on the headers to sort.

| Precursor Type | Target Molecule Class | Potential Therapeutic Area |

|---|---|---|

| Bromo-methoxy-benzoate derivative | Fluorenones uni-muenchen.de | Antiviral, Anticancer |

| Bromo-dimethoxy-phenyl derivative | Dibrominated marine natural product researchgate.net | Not Specified |

| Substituted Pyridine Carboxylate | Dopamine/Serotonin Receptor Antagonists researchgate.net | Neurological Disorders |

Utility in Scaffold Diversification for Chemical Libraries

In modern drug discovery and materials science, the creation of chemical libraries containing a multitude of structurally related compounds is essential for high-throughput screening. This compound is an ideal starting point for generating such libraries. The bromine atom serves as a versatile handle for introducing diversity. Through reactions like Suzuki, Heck, and Sonogashira couplings, a wide range of substituents can be appended to the aromatic ring. nih.govresearchgate.net This allows for the systematic modification of the molecular scaffold, leading to a library of analogues with varied electronic and steric properties. This approach is crucial for exploring structure-activity relationships (SAR) and optimizing the properties of lead compounds in both pharmaceutical and agrochemical research. nih.gov

Medicinal Chemistry Research and Biological Activity Profiling

Biological Evaluation of Methyl 3-bromo-2,6-dimethoxybenzoate Analogues

The therapeutic potential of analogues derived from the this compound framework has been investigated across a spectrum of biological assays. These studies are crucial in identifying promising lead compounds for further development.

Analogues of this compound have been synthesized and evaluated for their ability to inhibit the growth of various pathogens, including bacteria, fungi, and viruses. For instance, a series of substituted benzosuberone derivatives, which share a substituted benzene (B151609) ring, were synthesized and showed notable antimicrobial activities. Some of these compounds were tested to determine their Minimum Inhibitory Concentration (MIC) and were found to be effective at concentrations as low as 125 μg/mL.

In the realm of antiviral research, the focus has extended to significant human pathogens, including the human immunodeficiency virus (HIV). While direct studies on this compound analogues are limited, related structures have shown promise. For example, isoxazole (B147169) derivatives have been recognized for a variety of biological activities, including anti-HIV effects. Additionally, a study on pyridobenzothiazolone (PBTZ) analogues revealed broad-spectrum antiviral activity against several respiratory viruses, including respiratory syncytial virus (RSV), human coronavirus (HCoV-OC43), and influenza A virus (IFV-A). One particular PBTZ compound demonstrated inhibitory activity in the low micromolar range. These findings suggest that the core structural elements, when appropriately modified, can yield potent antiviral agents.

| Compound Class | Activity | Key Findings | Reference |

|---|---|---|---|

| Substituted Benzosuberone Derivatives | Antimicrobial | MIC values as low as 125 μg/mL against tested pathogens. | researchgate.net |

| Isoxazole Derivatives | Anti-HIV | Recognized for a broad range of biological activities including antiviral properties. | nih.gov |

| Pyridobenzothiazolone (PBTZ) Analogues | Broad-Spectrum Antiviral | Inhibitory activity against RSV, HCoV-OC43, and IFV-A with EC50 values in the low micromolar range. | nih.govnih.gov |

The anti-inflammatory and analgesic potential of compounds structurally related to this compound has been a subject of significant research. Phenolic acids, a broad class that includes benzoic acid derivatives, are known for their anti-inflammatory and anti-nociceptive activities. For example, certain phenolic acids have demonstrated analgesic effects in animal models by reducing pro-inflammatory cytokines such as TNF-α and IL-1β.

A study focused on 5-acetamido-2-hydroxy benzoic acid derivatives investigated their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity for cyclooxygenase 2 (COX-2). In an in-vivo writhing test, one of the derivatives, at a dose of 50 mg/kg, reduced painful activity by 83% compared to the control group. Similarly, novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid have been synthesized and evaluated for their in-vitro anti-inflammatory properties. Several of these compounds exhibited significant activity in protein denaturation and HRBC membrane stabilization assays, comparable to the standard drug ibuprofen. The presence of the dimethoxy substitution pattern is a key structural feature shared with this compound.

| Compound Class | Activity | Assay/Model | Key Findings | Reference |

|---|---|---|---|---|

| Phenolic Acids | Analgesic | Dopamine-induced mechanical hyperalgesia in mice | Reduction of TNF-α and IL-1β. | nih.gov |

| 5-acetamido-2-hydroxy benzoic acid derivatives | Analgesic | Acetic acid-induced writhing test | One derivative showed an 83% reduction in painful activity at 50 mg/kg. | |

| Amide derivatives of 3,4-dimethoxy cinnamic acid | Anti-inflammatory | In-vitro protein denaturation and HRBC membrane stabilization | Activity comparable to standard drug ibuprofen. |

The investigation of analogues for anti-tumor and neuroprotective activities has yielded promising results. In the context of neuroprotection, a study on Methyl 3,4-dihydroxybenzoate (MDHB), a close analogue of the subject compound, demonstrated significant protective effects against oxidative damage in human neuroblastoma cells (SH-SY5Y). MDHB was found to mitigate oxidative stress and inhibit apoptosis. Another study showed that MDHB could protect primary cortical neurons from Aβ₂₅₋₃₅-induced neurotoxicity, a key factor in Alzheimer's disease, by increasing the level of the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax.

In terms of anti-tumor research, various phenolic acids and their derivatives have been shown to possess anticancer properties by promoting apoptosis and reducing abnormal cell growth. While direct studies on this compound analogues are not widely reported, the broader class of compounds shows potential. For instance, certain derivatives of caffeic acid have demonstrated dose-dependent inhibition of cell proliferation in human colorectal cancer cell lines.

The antioxidant properties of phenolic compounds, including derivatives of hydroxybenzoic acid, are well-documented. These compounds can act as potent free radical scavengers. The number and position of hydroxyl and methoxy (B1213986) groups on the benzene ring significantly influence their antioxidant capacity. A study on 4-hydrazinobenzoic acid derivatives, which share the benzoic acid core, demonstrated their antioxidant potential through various in vitro assays, including DPPH, FRAP, and ABTS radical scavenging methods. One hydroxyl-methoxy derivative exhibited ABTS radical quenching activity nearly equal to that of the standard antioxidant BHA.

Regarding antihelmintic activity, research has been conducted on heterocyclic compounds that can be considered structural analogues. For instance, a series of new O-substituted 6-methoxybenzothiazole-2-carbamates were designed and synthesized as potential antihelmintics. One compound, methyl 6-[(5-(4-bromophenacylsulfanyl)--oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate, showed an effect equivalent to the reference drug oxyclozanide (B1678079) at a concentration of 80 μg mL–1 in an in vitro assay against Paramphistomum.

| Compound Class | Activity | Key Findings | Reference |

|---|---|---|---|

| 4-hydrazinobenzoic acid derivatives | Antioxidant | A hydroxyl-methoxy derivative showed ABTS radical quenching activity comparable to BHA. | |

| 6-methoxybenzothiazole-2-carbamates | Antihelmintic | One derivative displayed an equipotent effect to the reference drug oxyclozanide at 80 μg mL–1. |

Structure-Activity Relationship (SAR) Studies of Bioactive Analogues

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. For analogues of this compound, SAR studies have provided insights into how different substituents and their positions on the aromatic ring influence efficacy and potency.

In a study of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide analogues as chitin (B13524) synthesis inhibitors, it was found that the nature of the substituent at the para-position of the 3-phenyl ring had a significant impact on activity. The introduction of halogens (F, Cl, Br) and small alkyl groups (Me, Et, Pr, n-Bu) slightly enhanced activity, whereas bulky groups like t-Bu and electron-withdrawing groups like NO₂ and CF₃ were detrimental to activity. This suggests that both steric and electronic factors play a crucial role in the interaction of these molecules with their biological target.

For benzoic acid derivatives in general, SAR studies have shown that substituents that increase the electron density of the carbonyl oxygen can enhance activity. Electron-donating groups such as alkoxy and amino groups in the ortho or para positions are often favorable. The nature of the linker between the aromatic ring and other parts of the molecule also affects activity, with isosteric replacements (e.g., S for O) leading to changes in potency and duration of action.

In Silico Screening and Drug-Likeness Assessment in Pharmaceutical Discovery (e.g., PAINS, Brenk alerts analysis)

In modern drug discovery, in silico methods are indispensable for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. These computational tools help to prioritize compounds for synthesis and testing, thereby saving time and resources.

For analogues of this compound, in silico screening can predict their drug-likeness based on criteria such as Lipinski's Rule of Five. Molecular docking studies can be employed to predict the binding affinity and interaction of these compounds with specific biological targets. For example, a molecular docking study of several benzoic acid derivatives against the SARS-CoV-2 main protease was conducted to evaluate their potential antiviral activity.

An important aspect of in silico screening is the identification of problematic structural motifs. Pan-Assay INterference compoundS (PAINS) are molecules that often give false positive results in high-throughput screening assays. Brenk alerts identify fragments that may be associated with toxicity or poor pharmacokinetic properties. These filters are used to flag potentially problematic compounds early in the discovery process. While the presence of a PAIN or Brenk alert does not automatically disqualify a compound, it indicates that further investigation and careful experimental validation are necessary. For any new series of this compound analogues, a thorough in silico analysis, including PAINS and Brenk alerts, would be a critical step in their evaluation as potential drug candidates.

Cellular and Molecular Interaction Studies

Research into the specific cellular and molecular interactions of this compound is an emerging field. While direct studies on this particular compound are limited, investigations into closely related brominated dimethoxybenzoate derivatives provide significant insights into its potential biological activities and mechanisms of action. These studies suggest that compounds with this core structure can modulate key signaling pathways involved in inflammation and cellular proliferation.

A notable study on the structurally similar compound, Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), has elucidated a potential anti-inflammatory mechanism of action that may be shared by other brominated benzoate (B1203000) derivatives. mdpi.com This research demonstrated that MBD can significantly regulate the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response. mdpi.com

The study on MBD revealed that the compound could modulate the expression of a variety of genes involved in inflammation. These findings suggest a broad-spectrum anti-inflammatory effect at the molecular level. The observed changes in gene expression highlight the potential of brominated dimethoxybenzoates to interact with multiple targets within the inflammatory cascade.

Detailed Research Findings on a Structurally Related Compound (Methyl 3-bromo-4,5-dihydroxybenzoate)

In a zebrafish model of inflammatory bowel disease, MBD was shown to inhibit the expression of several key pro-inflammatory mediators. mdpi.com The detailed modulatory effects on the mRNA expression of these inflammatory markers are presented in the table below.

| Gene | Function | Effect of MBD Treatment |

|---|---|---|

| TNF-α | Pro-inflammatory cytokine | Inhibited |

| NF-κB | Transcription factor for inflammatory genes | Inhibited |

| IL-1β | Pro-inflammatory cytokine | Inhibited |

| IL-6 | Pro-inflammatory cytokine | Inhibited |

| AP-1 | Transcription factor involved in inflammation | Inhibited |

| IFNγ | Pro-inflammatory cytokine | Inhibited |

| IKKβ | Kinase in the NF-κB pathway | Inhibited |

| MyD88 | Adaptor protein in TLR signaling | Inhibited |

| STAT3 | Transcription factor in inflammatory signaling | Inhibited |

| TRAF1 | Adaptor protein in inflammatory signaling | Inhibited |

| TRAF6 | Adaptor protein in TLR/NF-κB signaling | Inhibited |

| NLRP3 | Component of the inflammasome | Inhibited |

| NOD2 | Pattern recognition receptor | Inhibited |

| TLR3 | Toll-like receptor | Inhibited |

| TLR4 | Toll-like receptor | Inhibited |

| IL-4 | Anti-inflammatory cytokine | Promoted |

| IκBα | Inhibitor of NF-κB | Promoted |

| Bcl-2 | Anti-apoptotic protein | Promoted |

Data sourced from a study on Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), a structurally related compound. mdpi.com

Furthermore, another related compound, Methyl 6-bromo-3,4-dimethoxybenzoate, has been identified as a potent inhibitor of topoisomerase. biosynth.com Topoisomerases are enzymes that play a critical role in DNA replication and transcription, and their inhibition is a key mechanism for certain anticancer drugs. This finding suggests that the broader class of brominated dimethoxybenzoate compounds may possess antiproliferative properties through interaction with this essential cellular enzyme.

While these findings are for structurally related molecules, they provide a strong foundation for understanding the potential cellular and molecular interactions of this compound. Future research will be necessary to directly elucidate its specific biological targets and fully characterize its activity profile.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics simulations for Methyl 3-bromo-2,6-dimethoxybenzoate have not been reported. These computational techniques are essential for exploring the molecule's three-dimensional structure, flexibility, and the energetic landscape of its different conformations. Understanding the preferred spatial arrangement of the methoxy (B1213986) and ester groups is fundamental to predicting its physical properties and biological activity.

Prediction of Chemical Behavior and Reaction Energetics

No theoretical studies predicting the chemical behavior or reaction energetics of this compound could be identified. Research in this area would involve calculating the thermodynamics and kinetics of potential reactions, identifying likely reaction pathways, and determining the stability of transition states and products. This would provide a theoretical foundation for its synthetic applications and potential degradation pathways.

Ligand-Receptor Interaction Modeling

There is no available research on the use of this compound in ligand-receptor interaction modeling or docking studies. Such in silico experiments are critical in the field of drug discovery for predicting the binding affinity and mode of interaction of a molecule with a biological target, such as a protein or enzyme. The absence of this data means its potential as a bioactive compound from a computational modeling perspective is currently unknown.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Methyl 3-bromo-2,6-dimethoxybenzoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity and substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for Aromatic Protons in Substituted Benzoates (Note: This table is illustrative and not based on experimental data for this compound)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H-4 | 7.0 - 7.5 | Doublet |

| Aromatic H-5 | 6.8 - 7.3 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and not based on experimental data for the target compound)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-Br | 110 - 120 |

| C-OCH₃ (aromatic) | 150 - 160 |

| C (aromatic) | 115 - 140 |

| OCH₃ (methoxy) | 55 - 65 |

| OCH₃ (ester) | 50 - 55 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula, C₁₀H₁₁BrO₄. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl ester group (•OCH₃ or COOCH₃), the methoxy (B1213986) groups (•CH₃), and potentially the bromine atom. The fragmentation pattern serves as a molecular fingerprint that can be used for identification and structural confirmation. While specific HRMS data for the target compound is not available, general fragmentation patterns for aryl ethers and esters are well-established carlroth.com.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Architecture

While a crystal structure for this compound has not been reported in the searched literature, a study on the closely related compound, Methyl 2,6-dimethoxybenzoate, provides valuable insights researchgate.net. The crystal structure of Methyl 2,6-dimethoxybenzoate revealed an orthorhombic crystal system with specific unit cell dimensions researchgate.net. The study also highlighted that the planar ester group is oriented at a significant dihedral angle with respect to the benzene (B151609) ring researchgate.net. The molecular packing was shown to be influenced by dipole-dipole and van der Waals interactions researchgate.net. A similar analysis of this compound would be expected to provide detailed information on its solid-state architecture and the influence of the bromine substituent on the crystal packing.

Table 3: Crystallographic Data for the Related Compound Methyl 2,6-dimethoxybenzoate researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.2306 (9) |

| b (Å) | 14.1058 (17) |

| c (Å) | 19.403 (2) |

| V (ų) | 1978.9 (4) |

| Z | 8 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether functional groups would also be prominent. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers. The specific positions and intensities of these bands can be used to confirm the presence of the respective functional groups and to assess the purity of the sample. For instance, the IR spectrum of the related compound 2-bromo-2-methylpropane shows a characteristic C-Br stretching vibration absorption between 500 and 750 cm⁻¹ docbrown.info.

Raman spectroscopy, which is complementary to IR spectroscopy, would also provide a characteristic vibrational fingerprint of the molecule. Aromatic ring vibrations are often strong in Raman spectra, which would be useful for characterizing the substituted benzene ring of this compound.

Advanced Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Purity, Identification, and Reaction Monitoring

Advanced chromatographic techniques, particularly when coupled with mass spectrometry, are essential for the separation, identification, and quantification of organic compounds in complex mixtures. These methods are crucial for assessing the purity of a synthesized compound like this compound, identifying potential impurities, and monitoring the progress of chemical reactions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that can be used for the analysis of a wide range of compounds, including substituted benzoates nih.gov. The liquid chromatograph separates the components of a mixture, which are then ionized and analyzed by the tandem mass spectrometer. This technique is particularly useful for analyzing non-volatile or thermally labile compounds. The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic conditions (e.g., column, mobile phase) and the mass spectrometric parameters (e.g., ionization mode, collision energy) to achieve the desired sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The retention time in the GC column and the mass spectrum of the eluting compound provide a high degree of confidence in its identification. GC-MS is widely used for the analysis of halogenated organic compounds and can be employed to assess the purity of this compound and to identify any volatile impurities. The fragmentation pattern obtained from the mass spectrometer provides structural information that aids in the identification of unknown components in a sample. General methodologies for the GC-MS analysis of various organic compounds, including those with aromatic and halogenated structures, are well-documented acs.org.

Emerging Research Directions and Future Perspectives

Development of Environmentally Benign Synthetic Protocols

The chemical industry's increasing focus on sustainability has spurred research into greener synthetic methodologies. For intermediates like Methyl 3-bromo-2,6-dimethoxybenzoate, future efforts will likely concentrate on replacing traditional synthetic routes, which may involve harsh reagents and generate significant waste, with more eco-friendly alternatives.

Research in this area is exemplified by the development of production processes for the parent compound, 3-bromo-2,6-dimethoxybenzoic acid, that are designed to be environmentally friendly, simple, and utilize easily-obtainable raw materials to yield a high-purity product with minimal pollution. google.com Such protocols often focus on reducing solvent usage, employing less hazardous reagents, and minimizing energy consumption. Future research could adapt these principles specifically for the methyl ester, exploring options such as:

Catalytic Bromination: Investigating novel catalytic systems that can achieve regioselective bromination under milder conditions, thereby avoiding the use of stoichiometric and often hazardous brominating agents.

Flow Chemistry: Implementing continuous flow reactors for synthesis can offer better control over reaction parameters, improve safety, and reduce waste streams compared to traditional batch processing.

Bio-catalysis: Exploring enzymatic pathways for the synthesis or modification of the benzoate (B1203000) scaffold, offering high selectivity and operation under ambient conditions.

A patent for the synthesis of the related acid highlights benefits such as convenience, environmental friendliness, low equipment investment, and high purity. google.com

Exploration of Novel Bioactive Scaffolds Derived from this compound

This compound is a valuable building block in medicinal chemistry, serving as an intermediate in the creation of diverse bioactive molecules. chemimpex.com Its unique substitution pattern with bromine and methoxy (B1213986) functional groups allows for a wide range of chemical modifications, making it an ideal starting point for the development of new therapeutic agents. chemimpex.com

Future research will continue to leverage this scaffold to synthesize and screen for novel compounds with potential biological activity. Key areas of exploration include:

Drug Discovery: The compound is already utilized in the synthesis of pharmaceutical agents, particularly anti-inflammatory and analgesic drugs. chemimpex.com Research can expand into other therapeutic areas, such as oncology, neurodegenerative diseases, and infectious diseases, by using it as a precursor for complex heterocyclic structures.

Agrochemicals: Its role as an intermediate for agrochemicals suggests potential for developing new pesticides and herbicides with improved efficacy and safety profiles. chemimpex.com

Structure-Activity Relationship (SAR) Studies: The bromine atom provides a convenient handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the systematic introduction of various substituents. This enables detailed SAR studies to optimize the potency and selectivity of new bioactive compounds.

The versatility of the closely related Methyl 2,6-dimethoxybenzoate as an intermediate for biologically active heterocycles further underscores the potential of this chemical class in medicinal chemistry. researchgate.net

Integration with Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govgjpb.de For this compound, ML algorithms can significantly accelerate the identification of promising derivatives.

Future perspectives in this domain include:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual libraries of compounds derived from the parent scaffold. This allows researchers to prioritize the synthesis of candidates with the highest probability of success. nih.gov

De Novo Design: Employing generative ML models to design entirely new molecules based on the 3-bromo-2,6-dimethoxybenzoate core, optimized for specific properties such as binding affinity to a biological target or desired material characteristics.

Property Prediction: Using ML to forecast physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. gjpb.de

Computational studies on analogous compounds, such as Methyl 4-bromo-2-fluorobenzoate, already demonstrate the power of in silico tools to predict molecular stability, bioactive sites, and binding affinity, providing a roadmap for applying similar techniques to this compound derivatives. dergipark.org.tr

Advanced Materials Applications and Polymer Chemistry Integration

Beyond its applications in life sciences, this compound is a valuable component in materials science. chemimpex.com Its distinct chemical structure can be exploited to create novel polymers and functional materials with enhanced properties.

Emerging research directions include:

Specialty Polymers and Resins: The compound is used in formulating specialty polymers, where its incorporation can enhance thermal stability and chemical resistance. chemimpex.com Future work could focus on creating high-performance polymers for demanding applications in the aerospace, automotive, and electronics industries.

Advanced Coatings: Its use in the development of advanced coatings is an area ripe for expansion. chemimpex.com Research could explore the creation of protective coatings with improved durability, corrosion resistance, or specific optical properties.

Functional Monomers: The reactive bromine site allows for the polymerization of this molecule or its derivatives into functional polymers. These materials could have applications in areas such as organic electronics, membranes for separation processes, or as scaffolds for catalysis.

The stability and reactivity of the compound provide significant advantages, enabling more efficient synthesis of these advanced materials. chemimpex.com

Comprehensive Toxicological and Pharmacokinetic Profiling of Promising Analogues

For any new bioactive scaffold, a thorough understanding of its behavior in biological systems is critical. A key future direction for derivatives of this compound that show promise as therapeutic agents will be comprehensive toxicological and pharmacokinetic (ADMET) profiling.

The initial stages of this research will heavily rely on computational methods:

In Silico ADMET Prediction: Before synthesis, computational tools and web-based platforms can predict a wide range of properties for virtual analogues. biointerfaceresearch.com These predictions include crucial parameters like solubility, cell permeability (e.g., Caco-2), blood-brain barrier penetration, and potential for cytotoxicity. dergipark.org.trbiointerfaceresearch.com

Toxicity Screening: Early in silico toxicity assessments can flag potential liabilities, such as mutagenicity or cardiotoxicity, allowing researchers to deprioritize problematic structures without costly experimental work.

Metabolic Pathway Prediction: Computational models can predict the likely metabolic fate of new compounds, identifying potentially reactive or toxic metabolites that may be formed.

This in silico pre-screening phase is invaluable for efficiently selecting a smaller, more promising set of candidate molecules for progression into experimental cell-based assays and, eventually, preclinical studies.

Interactive Data Table: Research Directions for this compound

| Research Area | Key Focus | Potential Impact |

| Environmentally Benign Synthesis | Developing green synthetic routes using catalysis, flow chemistry, and safer reagents. | Reduced environmental impact, lower production costs, and improved safety. google.com |

| Novel Bioactive Scaffolds | Synthesizing new derivatives for drug discovery (e.g., anti-inflammatory) and agrochemicals. | Discovery of new therapeutic agents and more effective agricultural products. chemimpex.com |

| Machine Learning Integration | Using AI/ML for predictive modeling, de novo design, and virtual screening of derivatives. | Accelerated discovery of lead compounds with optimized properties. nih.govgjpb.de |

| Advanced Materials & Polymers | Incorporating the scaffold into specialty polymers, resins, and coatings. | Creation of high-performance materials with enhanced thermal and chemical stability. chemimpex.com |

| Toxicological/Pharmacokinetic Profiling | Conducting in silico and experimental ADMET studies on promising bioactive analogues. | Early identification of safe and effective drug candidates for clinical development. dergipark.org.trbiointerfaceresearch.com |

Q & A

Q. Advanced Characterization Techniques

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure and confirm substituent positions. This is critical for resolving steric or electronic effects from bromine and methoxy groups .

- NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HMBC) identify coupling patterns and verify bromine’s position. For example, aromatic protons adjacent to bromine show distinct downfield shifts .

What are the electrophilic reaction pathways enabled by the bromine substituent?

Reactivity and Mechanistic Insights

The bromine atom facilitates:

- Nucleophilic Aromatic Substitution (NAS) : Under basic conditions (e.g., K₂CO₃/DMF), bromine can be replaced by amines or thiols.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives .

Experimental Tip : Monitor reaction progress via GC-MS or LC-MS to optimize catalyst loading and temperature.

How does the steric bulk of methoxy groups influence crystallization behavior?

Advanced Crystallography Challenges

Methoxy groups introduce steric hindrance, leading to:

- Disordered Crystal Packing : Mitigate this by slow evaporation from solvents like ethyl acetate/hexane mixtures.

- Twinned Crystals : Use SHELXD for structure solution and refine with SHELXL, applying TWIN/BASF commands .

Example : A similar ethyl ester derivative required 0.5° oscillation frames for data collection to resolve overlapping reflections .

What biological applications are linked to this compound’s structural analogs?

Drug Development Context

this compound serves as a precursor in synthesizing bioactive molecules. For example:

- Remoxipride : A dopamine antagonist derived from 3-bromo-2,6-dimethoxybenzamide via amidation with pyrrolidine derivatives .

Methodological Insight : Optimize reaction yields by using coupling agents like HATU or DCC in anhydrous DMF.

How can computational methods predict collision cross-section (CCS) values for mass spectrometry?

Advanced Analytical Techniques

Predicted CCS values (e.g., 147.6 Ų for [M+H]⁺) guide ion mobility spectrometry (IMS) method development. Tools like DeepCCS or MOBCAL align experimental and theoretical data .

Workflow :

Generate 3D conformers using RDKit.

Calculate CCS with trajectory methods (e.g., nitrogen buffer gas at 200 V/cm²).

What storage conditions ensure compound stability?

Q. Basic Handling Guidelines

- Storage : Store at room temperature in sealed, moisture-free containers. Avoid prolonged exposure to light .

- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to prevent hydrolysis.

How can the methyl ester group be modified for derivative synthesis?

Q. Advanced Functionalization Strategies

- Hydrolysis : Reflux with aqueous NaOH/MeOH to regenerate the carboxylic acid for further derivatization.

- Transesterification : React with higher alcohols (e.g., ethanol, isopropanol) under acid catalysis .

What are common impurities in the synthesis, and how are they characterized?

Q. Quality Control Methods

- HPLC-MS : Detect residual starting materials (e.g., 2,6-dimethoxybenzoic acid) or di-brominated byproducts.

- Elemental Analysis : Verify bromine content (theoretical: ~27.6%) to confirm stoichiometry .

How do electronic effects of substituents influence reaction kinetics?

Mechanistic Studies

Methoxy groups activate the aromatic ring, accelerating electrophilic substitution but deactivating it toward nucleophilic attacks. Bromine’s electron-withdrawing nature slows NAS unless strong electron-donating groups (e.g., -NH₂) are introduced .

Experimental Validation : Use Hammett plots to correlate substituent effects with reaction rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.